Acetyl-Tau Peptide (273-284) amide Trifluoroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

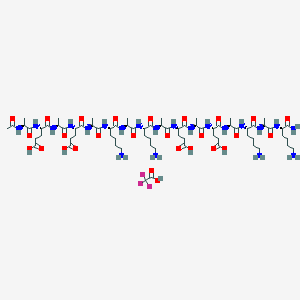

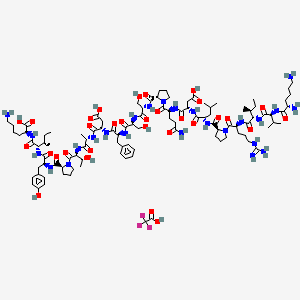

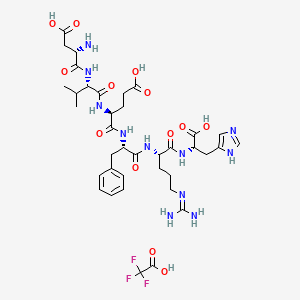

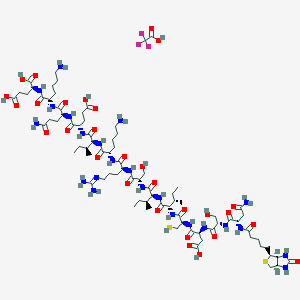

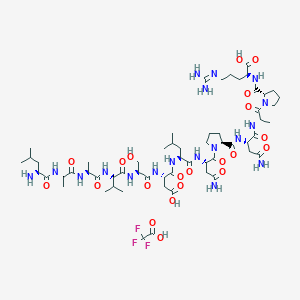

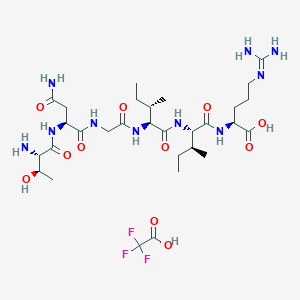

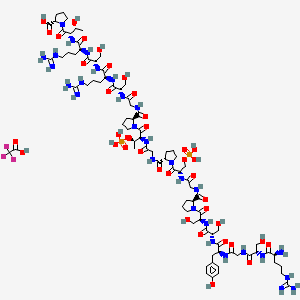

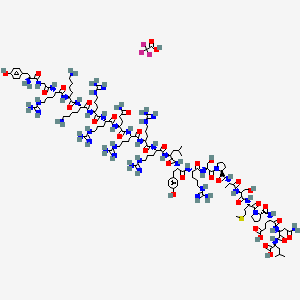

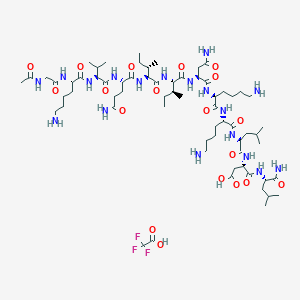

Acetyl-Tau Peptide (273-284) amide Trifluoroacetate is a synthetic peptide with the sequence Ac-Gly-Lys-Val-Gln-Ile-Ile-Asn-Lys-Lys-Leu-Asp-Leu-NH₂ . It forms homooligomers and heterooligomers with Aβ (25-35) .

Molecular Structure Analysis

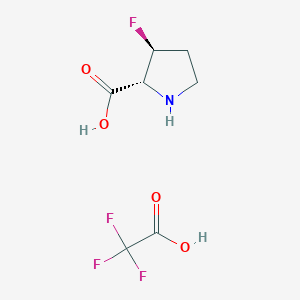

The molecular formula of this compound is C₆₄H₁₁₆N₁₈O₁₇ . Its molecular weight is 1409.74 . The one-letter code for the peptide sequence is Ac-GKVQIINKKLDL-NH₂ .Physical And Chemical Properties Analysis

The salt form of this peptide is Trifluoroacetate . It has a molecular weight of 1409.74 and a chemical formula of C₆₄H₁₁₆N₁₈O₁₇ . The storage temperature for this compound is less than -15°C .Scientific Research Applications

Structure of Amyloid Fibrils

Research on the Acetyl-Tau Peptide (273-284) amide Trifluoroacetate has provided insights into the core nucleation sites for the formation of amyloid fibrils displaying PHF morphology. Studies have analyzed x-ray diffraction patterns from assemblies formed by tau-related peptide constructs, revealing characteristics of an orthogonal unit cell of beta-sheets and suggesting a cross-beta conformation. This research suggests that specific peptide interactions, such as tyrosine-tyrosine aromatic interactions, may stabilize the intersheet layers, which could be a target for anti-tauopathy drugs (Inouye et al., 2006).

Fibril Formation from Short Tau Peptides

Further studies have investigated the fibril formation from short tau peptides, such as those based on the PHF6 segment of the tau protein. These peptides have been shown to rapidly form filaments, with their polymerization rates and morphologies providing insights into the nucleation and self-assembly processes critical to fibril formation. The research emphasizes the role of small amphiphilic segments of tau in initiating nucleation and leading to filamentous structures that could contribute to neurodegenerative disease processes (Goux et al., 2004).

Chemical Stability and Modification

Other studies focus on the chemical properties of peptides with trifluoroacetyl groups, exploring their stability, modification, and interactions. For example, research on the acid labile 2-hydroxy-4-methoxybenzyl (Hmb) amide protecting group has shown how acetylation can increase acid stability, which is relevant for peptide synthesis and modification strategies (Quibell et al., 1994).

Mechanism of Action

Target of Action

The primary target of Acetyl-Tau Peptide (273-284) amide Trifluoroacetate is the Amyloid-beta (Aβ) peptide , specifically the Ac-Aβ (25-35)-NH2 fragment . This peptide fragment plays a crucial role in the pathogenesis of Alzheimer’s disease.

Mode of Action

This compound interacts with its target by limiting the substantial aggregation of Ac-Aβ (25-35)-NH2 . By doing so, it acts as an inhibitor of Ac-Aβ (25-35)-NH2 .

Biochemical Pathways

The compound affects the biochemical pathway involved in the formation of amyloid plaques , a characteristic feature of Alzheimer’s disease. By inhibiting the aggregation of Ac-Aβ (25-35)-NH2, it potentially disrupts the formation of these plaques .

Result of Action

The primary molecular effect of this compound is the reduction in the aggregation of Ac-Aβ (25-35)-NH2 . This action at the molecular level could potentially lead to a decrease in the formation of amyloid plaques, thereby mitigating the symptoms of Alzheimer’s disease.

Future Directions

Biochemical Analysis

Biochemical Properties

Acetyl-Tau Peptide (273-284) amide Trifluoroacetate is known to interact with amyloid-beta peptides, particularly Ac-Aβ (25-35)-NH2, and inhibit their aggregation . This interaction is crucial for studying the cross-interaction between amyloid-beta and Tau proteins, which is a key feature in the development of Alzheimer’s disease . The compound also forms homooligomers and heterooligomers with amyloid-beta peptides, which can be used to model the aggregation process in vitro .

Cellular Effects

This compound has been shown to influence various cellular processes. It limits the substantial aggregation of amyloid-beta peptides, thereby reducing their toxicity . This compound can affect cell signaling pathways, gene expression, and cellular metabolism by modulating the interactions between Tau and amyloid-beta peptides . These effects are particularly relevant in neuronal cells, where Tau aggregation is associated with neurodegeneration .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with amyloid-beta peptides. By inhibiting the aggregation of Ac-Aβ (25-35)-NH2, the compound prevents the formation of toxic amyloid-beta aggregates . This inhibition is achieved through the formation of stable complexes between the acetylated Tau peptide and amyloid-beta peptides, which disrupts the aggregation process . Additionally, the compound may influence gene expression and enzyme activity related to Tau and amyloid-beta metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under recommended storage conditions, but its activity may decrease over prolonged periods . Long-term studies have shown that the compound can maintain its inhibitory effects on amyloid-beta aggregation for extended durations, although some degradation may occur . These temporal effects are important for designing experiments and interpreting results in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits amyloid-beta aggregation without causing significant toxicity . At higher doses, some adverse effects may be observed, including potential toxicity and disruption of normal cellular functions . These dosage-dependent effects are crucial for determining the optimal concentration for therapeutic applications and experimental studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to Tau and amyloid-beta metabolism. The compound interacts with enzymes and cofactors that regulate the aggregation and degradation of Tau and amyloid-beta peptides . These interactions can influence metabolic flux and the levels of various metabolites, which are important for understanding the biochemical basis of neurodegenerative diseases .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in regions where Tau and amyloid-beta aggregation occur . Understanding the transport and distribution of the compound is essential for developing targeted therapeutic strategies .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound is directed to specific compartments or organelles where it exerts its inhibitory effects on amyloid-beta aggregation . This localization is critical for its activity and function, as it ensures that the compound reaches the sites of Tau and amyloid-beta interaction .

properties

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H116N18O17.C2HF3O2/c1-12-36(9)52(82-64(99)53(37(10)13-2)81-58(93)42(23-24-47(68)84)75-62(97)51(35(7)8)80-57(92)39(20-14-17-25-65)72-49(86)32-71-38(11)83)63(98)79-45(30-48(69)85)60(95)74-40(21-15-18-26-66)55(90)73-41(22-16-19-27-67)56(91)77-44(29-34(5)6)59(94)78-46(31-50(87)88)61(96)76-43(54(70)89)28-33(3)4;3-2(4,5)1(6)7/h33-37,39-46,51-53H,12-32,65-67H2,1-11H3,(H2,68,84)(H2,69,85)(H2,70,89)(H,71,83)(H,72,86)(H,73,90)(H,74,95)(H,75,97)(H,76,96)(H,77,91)(H,78,94)(H,79,98)(H,80,92)(H,81,93)(H,82,99)(H,87,88);(H,6,7)/t36-,37-,39-,40-,41-,42-,43-,44-,45-,46-,51-,52-,53-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRAMUZFPACIOAW-ZAXCWQNASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H117F3N18O19 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1523.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.